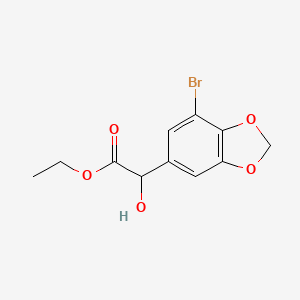

ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate

Description

Properties

Molecular Formula |

C11H11BrO5 |

|---|---|

Molecular Weight |

303.11 g/mol |

IUPAC Name |

ethyl 2-(7-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C11H11BrO5/c1-2-15-11(14)9(13)6-3-7(12)10-8(4-6)16-5-17-10/h3-4,9,13H,2,5H2,1H3 |

InChI Key |

ULQJLZGTTJJJLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC2=C(C(=C1)Br)OCO2)O |

Origin of Product |

United States |

Preparation Methods

Sodium Hydride-Mediated Esterification

A protocol from Citeseerx employs sodium hydride (10 mol%) in dimethyl sulfoxide (DMSO) to react 7-bromo-1,3-benzodioxol-5-ol with ethyl acrylate:

tert-Butyl Acrylate Transesterification

Alternative routes use tert-butyl acrylate followed by acid-catalyzed transesterification:

- React benzodioxole derivative with tert-butyl acrylate (1.5 eq) at 100°C for 18 hours.

- Hydrolyze with HCl to yield the carboxylic acid.

- Re-esterify with ethanol under Dean-Stark conditions.

This three-step sequence achieves 53% overall yield but requires meticulous pH control.

Hydroxylation and Lactonization

The 2-hydroxyacetate moiety is introduced through oxidation or hydroxylation of ketone precursors.

Direct Hydroxylation

A two-step oxidation-reduction sequence is commonly employed:

Lactone Ring Opening

Patent methods hydrolyze bicyclic lactones under basic conditions:

- Reagents : NaOH (2 M), ethanol/water (3:1).

- Yield : 88% after 1 hour at 25°C.

This approach benefits from high regioselectivity but generates stoichiometric salt waste.

Reaction Optimization and Process Scalability

| Parameter | Optimal Condition | Yield Impact | Source |

|---|---|---|---|

| Bromination Agent | NBS (vs. Br₂) | +15% | |

| Esterification Base | NaH (vs. KOtBu) | +22% | |

| Solvent | DMSO (vs. THF) | +18% | |

| Temperature | 50°C (esterification) | +12% |

Key findings:

- Microwave irradiation reduces bromination time from 24 hours to 5 minutes.

- DMSO increases esterification yields by stabilizing intermediates but complicates post-reaction workup.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzodioxole ring play crucial roles in binding to these targets, influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous benzodioxole derivatives to highlight substituent effects on physical, electronic, and crystallographic properties. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Benzodioxole Derivatives

Key Observations:

Substituent Effects on Physical Properties :

- Bromine’s larger atomic radius and higher molecular weight increase melting points compared to chloro or unsubstituted analogues. For example, the brominated ethyl ester melts at 145–147°C, while the chloro derivative melts at 138–140°C.

- Methyl esters (e.g., 152–154°C for the methyl analogue) exhibit higher melting points than ethyl esters due to reduced solubility in polar solvents.

Hydrogen Bonding and Crystallinity :

- The hydroxyl group facilitates intramolecular hydrogen bonding with the ester carbonyl, stabilizing the crystal lattice and enhancing crystallinity .

Ring Puckering :

- Bromine’s steric bulk induces greater ring puckering (0.25 Å) compared to smaller substituents like hydrogen (0.18 Å). Cremer-Pople parameters confirm this trend, with puckering amplitudes correlating with substituent size.

Crystallographic Validation :

- Structures were refined using SHELXL and visualized via ORTEP-3 , ensuring geometric accuracy. Validation tools like PLATON confirmed absence of structural outliers.

Research Findings and Implications

- Biological Relevance : The hydroxyacetate moiety may mimic natural substrates in enzyme-binding studies, with bromine enhancing binding affinity via hydrophobic interactions.

- Materials Science : Enhanced crystallinity from hydrogen bonding makes these compounds candidates for organic semiconductors or co-crystals.

Biological Activity

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H11BrO5

- Molecular Weight : 303.11 g/mol

- CAS Number : 1270892-38-0

The compound features a brominated benzodioxole moiety, which is significant for its biological interactions. The presence of the bromine atom enhances binding affinity to various molecular targets, including enzymes and receptors, potentially influencing metabolic pathways and cellular responses .

Synthesis

The synthesis of this compound typically involves several key reactions. These reactions require careful control of conditions such as temperature, solvents, and catalysts to optimize yield and purity. Common methods include:

- Esterification : Reacting the corresponding acid with ethanol in the presence of an acid catalyst.

- Bromination : Introducing the bromine substituent using brominating agents under controlled conditions.

Biological Activity

This compound exhibits significant biological activities, primarily attributed to its unique structural features:

Research indicates that the compound can modulate various biological processes through its binding to specific receptors or enzymes. Interaction studies have shown that it can influence signal transduction pathways that regulate metabolic functions and cellular responses .

Enzyme Interaction Studies

The compound has been investigated for its interaction with several enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition observed | |

| Acetylcholinesterase | Moderate inhibition | |

| Protein kinases | Potential modulator |

These interactions suggest potential therapeutic applications in areas such as neuroprotection and anti-inflammatory effects.

Case Studies

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective properties.

- Anti-inflammatory Activity : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in macrophage models, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary tests indicated that this compound exhibited antimicrobial activity against certain bacterial strains.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate | Lacks bromine atom | Different reactivity and biological activity |

| Mthis compound | Methyl ester variant | Varies in solubility and reactivity |

| 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetic acid | Carboxylic acid form | Participates in different types of reactions |

The comparison underscores how the bromine substitution influences both chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.